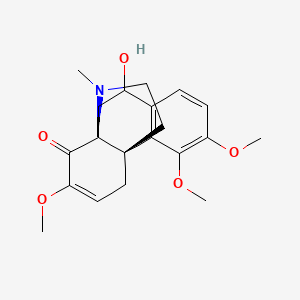
Prometaphanin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1R,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8430(1),(1)?0(2),?]heptadeca-2(7),3,5,12-tetraen-11-one is a complex organic molecule characterized by its tetracyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.0(1),(1)?.0(2),?]heptadeca-2(7),3,5,12-tetraen-11-one typically involves multiple steps, starting from simpler organic precursors. The synthetic route may include:
Formation of the Tetracyclic Core: This step involves constructing the tetracyclic backbone through a series of cyclization reactions.
Functional Group Introduction: Hydroxyl, methoxy, and ketone groups are introduced through selective functionalization reactions.
Final Purification: The compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
The compound (1R,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.0(1),(1)?.0(2),?]heptadeca-2(7),3,5,12-tetraen-11-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone group may yield an alcohol.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for developing new pharmaceuticals.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals, materials, and other high-value products.
作用機序
The mechanism by which (1R,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.0(1),(1)?.0(2),?]heptadeca-2(7),3,5,12-tetraen-11-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- (1R,10S,11S,14R)-11,14-dimethyl-16-oxatetracyclo[8.4.3.0(1,10).0(2,7)]heptadeca-2,4,6,12-tetraene .
- (1S,10S,11R,14R)-11,14-dimethyl-16-oxatetracyclo[8.4.3.0(1,10).0(2,7)]heptadeca-2,4,6,12-tetraene-15,17-dione .
Uniqueness
The uniqueness of (1R,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8430(1),(1)?0(2),?]heptadeca-2(7),3,5,12-tetraen-11-one lies in its specific arrangement of functional groups and its tetracyclic structure
特性
分子式 |
C20H25NO5 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
(1R,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraen-11-one |
InChI |
InChI=1S/C20H25NO5/c1-21-10-9-19-8-7-15(25-3)18(23)20(19,21)11-13(22)12-5-6-14(24-2)17(26-4)16(12)19/h5-7,13,22H,8-11H2,1-4H3/t13?,19-,20-/m1/s1 |
InChIキー |
WOJRBUGBSKAUMI-MJDRAIRUSA-N |
異性体SMILES |
CN1CC[C@@]23[C@@]1(CC(C4=C2C(=C(C=C4)OC)OC)O)C(=O)C(=CC3)OC |
正規SMILES |
CN1CCC23C1(CC(C4=C2C(=C(C=C4)OC)OC)O)C(=O)C(=CC3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


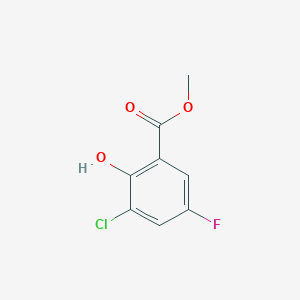
![3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B12433394.png)
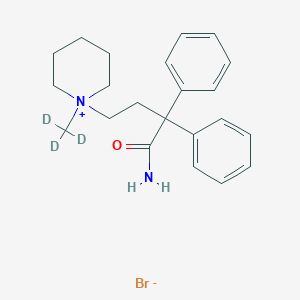


![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12433428.png)
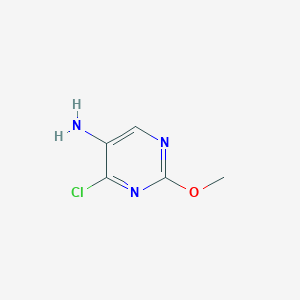
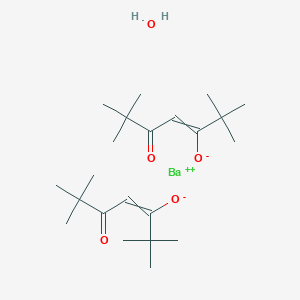
![N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide](/img/structure/B12433436.png)
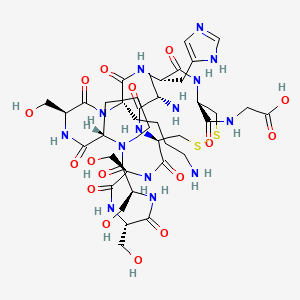
![6-[(3aR,9aS,11aR)-3a,6,6,9a,11a-pentamethyl-4,7-dioxo-1H,2H,3H,5H,5aH,8H,9H,10H,11H-cyclopenta[a]phenanthren-1-yl]-2-methylhept-2-enoic acid](/img/structure/B12433440.png)
![3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one](/img/structure/B12433448.png)
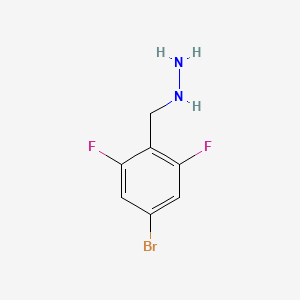
![disodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12433455.png)
